Cytotoxic Potency: 3-Epiglochidiol vs. Glochidiol vs. 3-Epi-Lupeol in Human Cancer Cell Lines
In a direct comparative assay using the sulforhodamine B (SRB) method, 3-Epiglochidiol (compound 7) exhibited only moderate cytotoxic activity against the MCF-7 breast cancer cell line with a GI50 value of 79.2 ± 2.4 µM. In stark contrast, its close structural analog, glochidiol (compound 6), demonstrated potent, broad-spectrum antiproliferative activity with GI50 values of 6.63 ± 0.7 µM (MCF-7), 7.5 ± 0.5 µM (NCI-H-460 lung), and 9.7 ± 0.3 µM (SF-268 CNS) [1]. Another comparator, 3-epi-lupeol (compound 2), was notably less active with GI50 values ranging from 75.6 ± 11.7 to 86.1 ± 12.4 µM across the same panel [1].
| Evidence Dimension | Cytotoxic activity (GI50) |
|---|---|
| Target Compound Data | GI50 = 79.2 ± 2.4 µM (MCF-7); Not active against NCI-H-460 and SF-268 |
| Comparator Or Baseline | Glochidiol (compound 6): GI50 = 6.63 ± 0.7 µM (MCF-7), 7.5 ± 0.5 µM (NCI-H-460), 9.7 ± 0.3 µM (SF-268); 3-epi-lupeol (compound 2): GI50 = 75.6 ± 11.7 µM (MCF-7), 86.1 ± 12.4 µM (NCI-H-460), 80.9 ± 2.6 µM (SF-268) |
| Quantified Difference | Glochidiol is approximately 8-12x more potent than 3-Epiglochidiol against MCF-7 cells. |
| Conditions | Human tumor cell lines MCF-7 (breast), NCI-H-460 (lung), and SF-268 (CNS); 48-hour exposure; SRB assay |
Why This Matters
This data quantifies the specific activity profile of 3-Epiglochidiol, enabling researchers to select the correct reference standard for comparative studies and avoid misinterpreting results due to potency discrepancies with analogs.
- [1] Puapairoj P, Naengchomnong W, Kijjoa A, Pinto MM, Pedro M, Nascimento MS, Silva AM, Herz W. Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. Planta Med. 2005 Mar;71(3):208-13. View Source
